2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide 2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 889592-54-5
VCID: VC0501589
InChI: InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H28ClN3O2
Molecular Weight: 450g/mol

2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 889592-54-5

Main Products

VCID: VC0501589

Molecular Formula: C26H28ClN3O2

Molecular Weight: 450g/mol

2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide - 889592-54-5

CAS No. 889592-54-5
Product Name 2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Molecular Formula C26H28ClN3O2
Molecular Weight 450g/mol
IUPAC Name 2-(4-benzhydrylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31)
Standard InChIKey UHKXJRRZFQSQMC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
PubChem Compound 16044442
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator